molecular formula C13H19Cl3N2O2 B15342044 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride CAS No. 20228-91-5

2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride

Cat. No.: B15342044
CAS No.: 20228-91-5
M. Wt: 341.7 g/mol
InChI Key: BMAARILPKYRAFI-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride typically involves the reaction of 2,5-dichlorocarbanilic acid with 2-(diethylamino)ethanol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(Diethylamino)ethanol: A closely related compound with similar structural features.

  • N,N-Diethylethanolamine: Another compound with a similar diethylamino group.

  • 2,5-Dichlorocarbanilic acid: The precursor used in the synthesis of the target compound.

Uniqueness: 2-(Diethylamino)ethyl 2,5-dichlorocarbanilate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial processes.

Properties

CAS No.

20228-91-5

Molecular Formula

C13H19Cl3N2O2

Molecular Weight

341.7 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)carbamoyloxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c1-3-17(4-2)7-8-19-13(18)16-12-9-10(14)5-6-11(12)15;/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18);1H

InChI Key

BMAARILPKYRAFI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=C(C=CC(=C1)Cl)Cl.[Cl-]

Origin of Product

United States

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